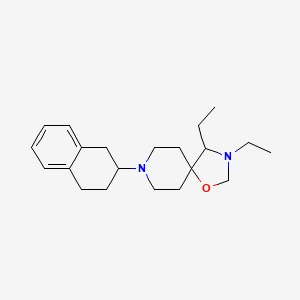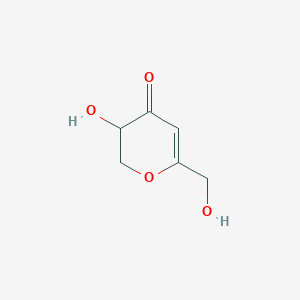
3-Hydroxy-6-(hydroxymethyl)-2,3-dihydropyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-6-(hydroxymethyl)-2,3-dihydropyran-4-one is a compound that belongs to the class of pyranones Pyranones are heterocyclic compounds containing a six-membered ring with one oxygen atom and a ketone group This specific compound is known for its unique structure, which includes hydroxyl groups at positions 3 and 6, and a hydroxymethyl group at position 6
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-6-(hydroxymethyl)-2,3-dihydropyran-4-one can be achieved through several methods. One common approach involves the multicomponent reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one . This method is efficient and provides a high yield of the desired compound. The reaction conditions typically involve the use of a solvent such as ethanol and a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as crystallization or chromatography to obtain a high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-6-(hydroxymethyl)-2,3-dihydropyran-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of hydroxyl and hydroxymethyl groups, which can act as reactive sites.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, which can replace the hydroxyl or hydroxymethyl groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various derivatives with different functional groups.
Aplicaciones Científicas De Investigación
3-Hydroxy-6-(hydroxymethyl)-2,3-dihydropyran-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-6-(hydroxymethyl)-2,3-dihydropyran-4-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them . Additionally, the compound’s hydroxyl and hydroxymethyl groups can chelate metal ions, which may contribute to its biological activities .
Comparación Con Compuestos Similares
3-Hydroxy-6-(hydroxymethyl)-2,3-dihydropyran-4-one can be compared with other similar compounds, such as kojic acid and its derivatives. Kojic acid, which has a similar pyranone structure, is known for its skin-lightening and antioxidant properties . this compound is unique due to its specific hydroxyl and hydroxymethyl substitutions, which may enhance its reactivity and biological activities.
List of Similar Compounds
- Kojic acid
- 3-Hydroxy-6-methyl-2H-pyran-2-one
- 3-Hydroxy-2-(2-phenylethyl)pyridine
These compounds share structural similarities but differ in their functional groups and specific applications.
Propiedades
Fórmula molecular |
C6H8O4 |
|---|---|
Peso molecular |
144.12 g/mol |
Nombre IUPAC |
3-hydroxy-6-(hydroxymethyl)-2,3-dihydropyran-4-one |
InChI |
InChI=1S/C6H8O4/c7-2-4-1-5(8)6(9)3-10-4/h1,6-7,9H,2-3H2 |
Clave InChI |
JIBXVSFSACWYDE-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(=O)C=C(O1)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




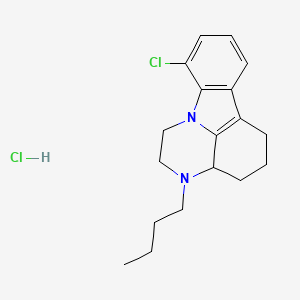

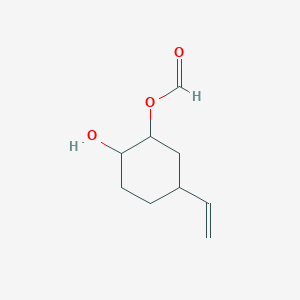

![(3aR,9bR)-6-ethyl-2,3,3a,4,5,9b-hexahydro-1H-benzo[e]isoindole](/img/structure/B13805488.png)
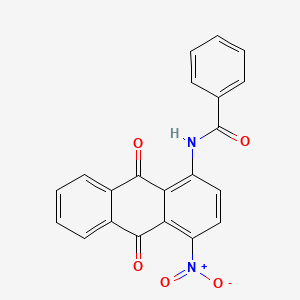

![2-[2-(4-methylphenyl)quinazolin-4-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B13805503.png)
![Bicyclo[3.2.1]oct-6-ene-3-carboxylic acid](/img/structure/B13805506.png)

![Propanamide, N-[2-[(2-aminoethyl)amino]ethyl]-3-(dodecylthio)-2-methyl-](/img/structure/B13805521.png)
